molecular formula C16H20N4O3S2 B253698 N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide

Katalognummer B253698
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: KRKJEDBEFNQJLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

Wirkmechanismus

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways involved in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical studies, this compound has been well-tolerated, with manageable side effects such as fatigue, diarrhea, and nausea. This compound has also been shown to have minimal drug-drug interactions, making it a promising candidate for combination therapy with other anti-cancer agents.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one of the limitations of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types. Additionally, this compound has not yet been extensively studied in combination with other anti-cancer agents, which may limit its potential for use in combination therapy.

Zukünftige Richtungen

Future research on N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide could focus on several areas, including the optimization of its potency and selectivity, the identification of biomarkers that can predict response to this compound, and the evaluation of its efficacy in combination with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to this compound and to identify strategies to overcome resistance. Overall, this compound is a promising candidate for the treatment of cancer, and further research is needed to fully explore its potential in this area.

Synthesemethoden

The synthesis of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 2-aminothiophenol, which is reacted with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-methoxypropylamine to introduce the side chain. The resulting amine is then reacted with 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the key intermediate, which is further reacted with thiosemicarbazide to form the final product.

Wissenschaftliche Forschungsanwendungen

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has been extensively studied in preclinical and clinical studies for its potential use in the treatment of cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the activation of various signaling pathways involved in cancer cell survival and proliferation. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth and improving survival in animal models of cancer.

Eigenschaften

Molekularformel

C16H20N4O3S2

Molekulargewicht

380.5 g/mol

IUPAC-Name

N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C16H20N4O3S2/c1-23-8-4-7-17-15(22)13-10-5-2-3-6-12(10)25-16(13)18-14(21)11-9-24-20-19-11/h9H,2-8H2,1H3,(H,17,22)(H,18,21)

InChI-Schlüssel

KRKJEDBEFNQJLE-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

Kanonische SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.